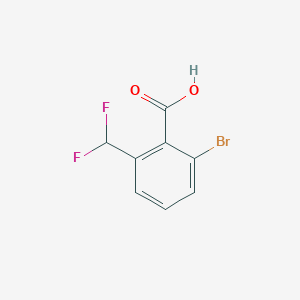

2-Bromo-6-(difluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-6-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5BrF2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are substituted with a bromine atom and a difluoromethyl group, respectively

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(difluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the bromination of 2,6-difluorobenzoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Another method involves the difluoromethylation of 2-bromo-6-fluorobenzoic acid. This can be achieved using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone in the presence of a base like potassium carbonate. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-6-(difluoromethyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group using a palladium catalyst and a boronic acid or ester.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or borane.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids or esters, and bases like potassium carbonate in solvents such as toluene or ethanol.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds or alkyl-substituted benzoic acids.

Reduction Reactions: Products include 2-bromo-6-(difluoromethyl)benzyl alcohol or 2-bromo-6-(difluoromethyl)benzaldehyde.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as a Building Block

2-Bromo-6-(difluoromethyl)benzoic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features allow for the creation of derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Intermediate in Drug Development

This compound is utilized as an intermediate in the synthesis of potential drug candidates. Its difluoromethyl group enhances binding affinity to specific enzymes or receptors, making it valuable in the development of drugs targeting diseases such as cancer and inflammation.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of benzoic acid exhibit cytotoxicity against various cancer cell lines. For instance, studies involving this compound derivatives have shown promising results in inhibiting cell proliferation in vitro.

Material Science

Novel Materials Development

In material science, this compound is employed to develop novel materials, including fluorinated polymers and liquid crystals. These materials possess unique properties that can be tailored for specific applications in electronics and optics.

Biological Studies

Biochemical Probes

The compound acts as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions. Its ability to form strong interactions with target proteins enhances its utility in biological research.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-6-(trifluoromethyl)benzoic acid | Bromine and trifluoromethyl groups | Enhanced antimicrobial activity |

| 4-Bromo-3-(difluoromethyl)benzoic acid | Different substitution pattern | Potentially different biological activity profile |

| 2-Chloro-6-(difluoromethyl)benzoic acid | Chlorine instead of bromine | Lower toxicity but similar reactivity |

This table highlights how variations in halogen substitution can significantly affect the biological activities and reactivity of these compounds.

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-(difluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its molecular target.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-6-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group. It may exhibit different reactivity and biological activity due to the additional fluorine atom.

2-Bromo-6-fluorobenzoic acid: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

2,6-Difluorobenzoic acid:

Uniqueness

2-Bromo-6-(difluoromethyl)benzoic acid is unique due to the presence of both a bromine atom and a difluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for halogen bonding. These properties can enhance the compound’s performance in various applications, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Actividad Biológica

2-Bromo-6-(difluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features. The compound exhibits potential biological activities, making it a subject of various research studies aimed at understanding its mechanisms and applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrF2O2, characterized by a bromine atom and a difluoromethyl group attached to the benzene ring. This configuration imparts distinct chemical properties, such as increased lipophilicity and the ability to participate in halogen bonding, which can enhance interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, potentially affecting pathways involved in various biological processes. The difluoromethyl group enhances binding affinity through strong interactions with target proteins, while the bromine atom can stabilize these interactions via halogen bonding.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibitory effects against a range of pathogens, including bacteria and fungi. For instance, the compound exhibited effective inhibition against Candida species, which suggests potential applications in antifungal therapies .

Anti-inflammatory Properties

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. Preliminary findings suggest that it may inhibit specific cytochrome P450 enzymes involved in drug metabolism, which could have implications for pharmacokinetics and drug-drug interactions. This characteristic makes it a valuable candidate for further studies in drug design and development.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-(trifluoromethyl)benzoic acid | Trifluoromethyl instead of difluoromethyl | Similar antimicrobial activity; enhanced lipophilicity |

| 2-Bromo-6-fluorobenzoic acid | Lacks difluoromethyl group | Weaker enzyme inhibition compared to difluoromethyl variant |

| 2,6-Difluorobenzoic acid | No bromine atom | Different reactivity; less potent against certain biological targets |

This comparison highlights how the presence of both bromine and difluoromethyl groups in this compound contributes to its distinct biological profile.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antifungal Activity : A study reported the compound's effectiveness against Candida albicans, showing an IC50 value of approximately 25 µM, indicating promising antifungal potential .

- Anti-inflammatory Effects : In an experimental model, treatment with 50 µg/mL of the compound resulted in a significant reduction in inflammation markers compared to control groups, suggesting its utility in managing inflammatory conditions .

- Enzyme Interaction Studies : Research focused on cytochrome P450 inhibition revealed that at concentrations above 10 µM, the compound significantly inhibited CYP1A2 activity, underscoring its relevance in drug metabolism studies.

Propiedades

IUPAC Name |

2-bromo-6-(difluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUALWBPURKOJKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.